REACTION_SMILES
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[CH:13]12[c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]3[CH:20]([CH2:21][N:22]([C:24]([C:25]([F:26])([F:27])[F:28])=[O:29])[CH2:23]1)[CH2:30]2.[Cl:31][CH2:32][Cl:33].[OH:1][S:2]([C:3]([F:4])([F:5])[F:6])(=[O:7])=[O:8].[OH:9][N+:10]([O-:11])=[O:12]>>[O-:9][N+:10](=[O:12])[c:17]1[cH:16][cH:15][c:14]2[c:19]([cH:18]1)[CH:20]1[CH2:21][N:22]([C:24]([C:25]([F:26])([F:27])[F:28])=[O:29])[CH2:23][CH:13]2[CH2:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N1CC2CC(C1)c1ccccc12)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=C(N1CC2CC(C1)c1cc([N+](=O)[O-])ccc12)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |